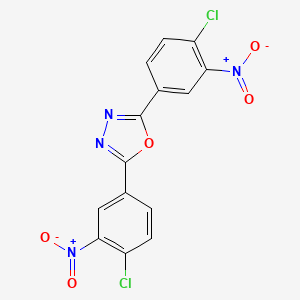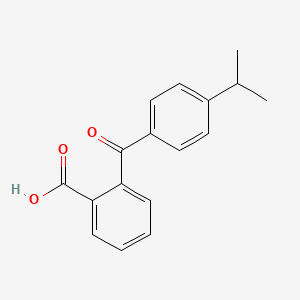![molecular formula C20H17NO2S B3849250 4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3849250.png)
4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone
Descripción general
Descripción
4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone, also known as DMAPT, is a synthetic compound that has gained interest in scientific research due to its potential as an anticancer agent. DMAPT is a small molecule that can selectively target cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone inhibits the activity of NF-κB by targeting the enzyme IKKβ, which is responsible for activating NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting NF-κB, this compound has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. It also inhibits the expression of genes involved in cell survival and proliferation. Physiologically, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone in lab experiments is its specificity for cancer cells. This compound can selectively target cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on 4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, which could improve its solubility and increase its half-life. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, there is interest in combining this compound with other anticancer agents to improve its effectiveness and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is overexpressed in many cancer cells. By inhibiting NF-κB, this compound can induce apoptosis (programmed cell death) in cancer cells while sparing healthy cells. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of other diseases such as arthritis and diabetic retinopathy.
Propiedades
IUPAC Name |
4,6-dimethyl-3-[(E)-2-phenyl-3-thiophen-2-ylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-13-11-14(2)21-20(23)18(13)19(22)17(12-16-9-6-10-24-16)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,21,23)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBCGGXTIEYBJ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-benzodioxol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3849186.png)
![3-methoxy-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3849193.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849200.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849206.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B3849222.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3849230.png)

![3-[3-(4-iodophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3849239.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![4-[3-(3-bromophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849260.png)
![4-[3-(4-isopropylphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849264.png)
![3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B3849272.png)
